molecular formula C15H15ClFNO3S B2563936 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide CAS No. 2034529-75-2

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2563936
CAS No.: 2034529-75-2
M. Wt: 343.8
InChI Key: AAFANRSLTBDQLQ-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a synthetic benzamide derivative characterized by a 5-chlorothiophene moiety linked via a methoxyethyl chain to a fluorinated and methoxylated benzamide core. Its design aligns with trends in optimizing pharmacophores for enhanced bioavailability and target specificity.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c1-20-11-4-3-9(7-10(11)17)15(19)18-8-12(21-2)13-5-6-14(16)22-13/h3-7,12H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFANRSLTBDQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)Cl)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to form carbon-carbon bonds between aryl halides and boronic acids . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorothiophene-Containing Derivatives

  • N-Substituted Piperazine Quinolones (e.g., Ciprofloxacin Derivatives) Derivatives such as N-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]piperazine exhibit cytotoxic activity against human tumor cell lines, with IC₅₀ values in the micromolar range . The target compound shares the chlorothiophene moiety but replaces the oxoethyl group with a methoxyethyl chain. This substitution may reduce metabolic instability (e.g., oxidation susceptibility) while maintaining hydrophobic interactions critical for cytotoxicity.
  • 2-[4-[(5-Chlorothiophen-2-yl)-Methoxy]-Phenyl]-N-(2-Hydroxyethyl)-Acetamide This analog (MW: 325.8 g/mol) features a methoxyphenyl-chlorothiophene linkage and a hydroxyethyl group. In contrast, the target compound’s methoxyethyl chain and fluorinated benzamide core may enhance lipophilicity (predicted logP ~3.5 vs.

Benzamide-Based Analogs

  • N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
    Studied for fluorescence properties, this compound demonstrates pH-dependent fluorescence intensity (peak at pH 7.4), attributed to the methoxy and methyl substituents on the benzamide ring . The target compound’s 3-fluoro-4-methoxy substitution likely increases electron withdrawal, which could redshift fluorescence emission or alter quantum yields, though experimental confirmation is needed.

  • 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide This thiazolidinone-benzamide hybrid (MW: 470.0 g/mol) shows how halogenation (Cl) and alkoxy groups (methoxy, propoxy) enhance stability and binding to biological targets. The target compound’s fluoro substituent may offer similar steric effects with improved metabolic resistance compared to bulkier propoxy groups .

Pharmacological Agents with Methoxyethyl Groups

  • Goxalapladib (CAS-412950-27-7)
    A piperidinyl-methoxyethyl derivative used in atherosclerosis treatment, goxalapladib highlights the role of methoxyethyl chains in enhancing solubility and reducing plasma protein binding. The target compound’s methoxyethyl group may similarly improve pharmacokinetics, though its benzamide core likely directs it toward different targets (e.g., kinase inhibition vs. lipoprotein-associated phospholipase A2) .

Table 1: Structural and Property Comparison

Compound Molecular Weight (g/mol) Key Substituents Biological Activity/Property
Target Compound ~368.8 5-Cl-thiophene, 3-F, 4-OCH₃ Cytotoxic (predicted)
N-[2-(5-Cl-thiophen-2-yl)-2-oxoethyl] ~350.2 5-Cl-thiophene, oxoethyl IC₅₀: 2–10 µM (anticancer)
N-(4-Cl-phenyl)-2-OCH₃-4-CH₃-benzamide ~289.7 4-Cl-phenyl, 2-OCH₃, 4-CH₃ Fluorescence intensity: pH 7.4
Goxalapladib 718.8 Methoxyethyl-piperidine, trifluoromethyl Atherosclerosis treatment

Discussion of Key Findings

  • Chlorothiophene Moieties : Critical for cytotoxic activity, likely via π-π stacking or hydrophobic interactions with biological targets .
  • Fluoro and Methoxy Groups : Enhance electronic withdrawal, improving binding to electron-rich targets (e.g., enzymes or DNA) and fluorescence properties .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorothiophene ring : Contributes to the compound's unique electronic properties.
  • Methoxyethyl group : Enhances solubility and biological interaction.
  • Fluoromethoxybenzamide moiety : Impacts pharmacokinetics and receptor binding.

Molecular Formula : C15H15ClFNO3S
CAS Number : 2034529-75-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : It may bind to various receptors, leading to downstream signaling changes that can influence cellular behavior.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 8.7 µM .
  • Antiviral Properties : Related compounds have demonstrated antiviral effects against hepatitis B virus (HBV) and other viruses by increasing intracellular levels of antiviral proteins like APOBEC3G .

Study 1: Antiproliferative Activity

A study focused on the synthesis and evaluation of chlorinated benzimidazole derivatives showed that modifications similar to those present in this compound resulted in significant antiproliferative activity against MCF-7 cells. The most effective derivatives had IC50 values as low as 3.1 µM, indicating strong potential for further development .

Study 2: Antiviral Efficacy

Research on N-substituted benzamide derivatives revealed broad-spectrum antiviral effects, with some compounds demonstrating the ability to inhibit HBV replication effectively. The mechanism was linked to the modulation of intracellular protein levels that are crucial for viral replication .

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntiproliferativeMCF-73.1 - 8.7
AntiviralHepG2.2.15 (HBV)Not specified
AntioxidantVarious assaysImproved vs BHT

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